

Known derivatives and analogues of 7-Bromoquinazolin-4-amine

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Compound of Interest

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An In-depth Technical Guide to the Derivatives and Analogues of **7-Bromoquinazolin-4-amine**

Authored by: Gemini, Senior Application Scientist Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.^{[1][2]} This guide focuses on the **7-Bromoquinazolin-4-amine** core, a versatile intermediate that offers multiple avenues for chemical diversification. The presence of the bromine atom at the 7-position not only influences the electronic properties of the ring system but also serves as a crucial synthetic handle for advanced modifications, particularly through metal-catalyzed cross-coupling reactions. The 4-amino group provides another primary site for derivatization, enabling the exploration of vast chemical space. This document provides a comprehensive overview of the synthesis, key classes of derivatives, structure-activity relationships (SAR), and therapeutic potential of analogues derived from this scaffold, aimed at researchers and professionals in the field of drug discovery and development.

The 7-Bromoquinazolin-4-amine Scaffold: A Privileged Starting Point

7-Bromoquinazolin-4-amine ($C_8H_6BrN_3$) is a heterocyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring.^[3] Its molecular weight is approximately 224.06 g/mol.^{[3][4]} The strategic placement of the bromo group at position 7 and the primary amine at

position 4 makes this molecule an exceptionally valuable starting material for creating diverse libraries of bioactive compounds.

- The 4-Amino Position: This site is readily amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of side chains. These modifications are pivotal for modulating potency, selectivity, and pharmacokinetic properties.
- The 7-Bromo Position: This halogen atom is a versatile functional group. It can enhance lipophilicity, potentially improving cell membrane permeability, and more importantly, it acts as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of complex carbon-carbon and carbon-nitrogen bonds.

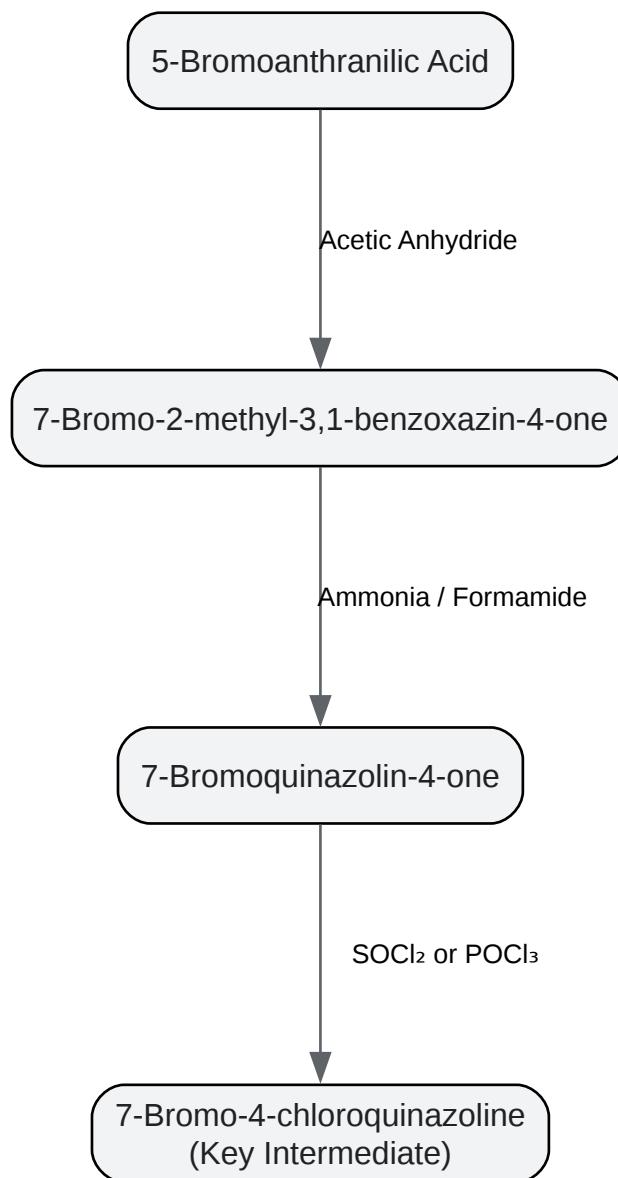
The combination of these features allows for a systematic exploration of the chemical space around the quinazoline core, leading to the identification of potent agents for various therapeutic targets.

Synthetic Pathways to Key Intermediates and Derivatives

The generation of **7-bromoquinazolin-4-amine** derivatives typically begins with the synthesis of a key precursor, 7-bromo-4-chloroquinazoline. This intermediate is then reacted with various nucleophiles to generate the desired library of compounds.

General Synthesis of the 7-Bromo-4-chloroquinazoline Intermediate

The synthesis of the quinazoline core often starts from substituted anthranilic acids. While specific multi-step routes from basic starting materials can vary, a common final step to access the crucial 4-chloro intermediate involves the chlorination of the corresponding 7-bromoquinazolin-4-one.

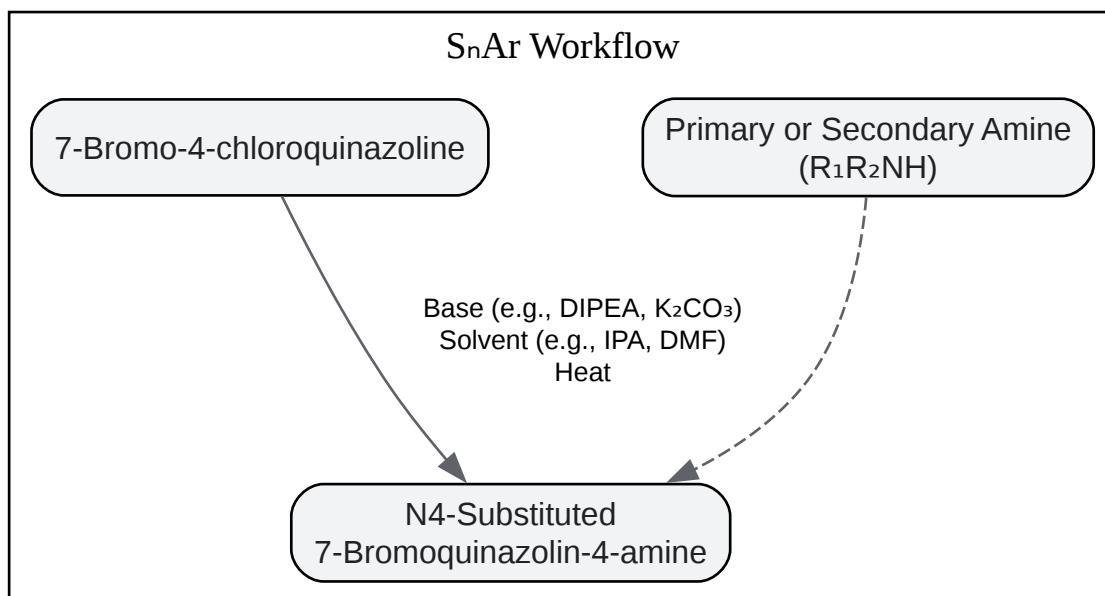


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Caption: General synthetic scheme for the key intermediate, 7-Bromo-4-chloroquinazoline.

Synthesis of N4-Substituted 7-Bromoquinazolin-4-amine Derivatives

The most common and straightforward method for creating derivatives is through the nucleophilic aromatic substitution (SNAr) reaction at the C4 position. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for attack by amines, displacing the chloro group.



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Caption: Workflow for synthesizing N4-substituted derivatives via S_nAr reaction.

Experimental Protocol: Synthesis of (7-Bromoquinazolin-4-yl){2-[4-(trifluoromethoxy)phenyl]ethyl}amine

This protocol is a representative example of an S_nAr reaction to generate an N4-substituted derivative, based on procedures found in the literature.[\[5\]](#)

Materials:

- 7-Bromo-4-chloroquinazoline
- 2-[4-(Trifluoromethoxy)phenyl]ethylamine
- Diisopropylethylamine (DIPEA)
- 2-Propanol (IPA)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle

- Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

- Reaction Setup: To a solution of 7-bromo-4-chloroquinazoline (1.0 eq) in 2-propanol, add 2-[4-(trifluoromethoxy)phenyl]ethylamine (1.0 eq).
- Base Addition: Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
- Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This step removes the DIPEA hydrochloride salt and other aqueous-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
- Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Key Classes of Derivatives and Their Therapeutic Relevance

The derivatization of the **7-bromoquinazolin-4-amine** scaffold has led to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Anticancer Agents: Targeting Kinases and Other Pathways

The quinazoline core is central to several approved kinase inhibitor drugs (e.g., Gefitinib, Erlotinib).^[1] Derivatives of **7-bromoquinazolin-4-amine** have been extensively explored as inhibitors of various kinases and other cancer-related targets.

- Kinase Inhibitors: N4-aryl substituted quinazolines are known to be potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR). The N4-aryl group often mimics the adenine region of ATP, binding to the hinge region of the kinase domain. Modifications on this aryl ring are critical for achieving potency and selectivity.^[1]
- Dual PI3K/HDAC Inhibitors: Sophisticated analogues have been designed to act on multiple targets. For instance, by incorporating a PI3K δ inhibitor as a cap group and optimizing a linker at the C4 position, quinazoline-based hydroxamic acids have been developed as potent dual inhibitors of PI3K and HDAC enzymes.^[8]

Derivative Class	Substitution Pattern	Therapeutic Target/Activity	Reference
N-Phenethyl-quinazolin-4-yl-amines	Varied substituents on the phenethyl moiety at N4.	Inhibition of cytochrome bd oxidase in <i>Mycobacterium tuberculosis</i> .	[5]
N-Phenylquinazolin-4-amines	Halogen substitutions (Br, Cl) on the N-phenyl ring at N4.	Potent antiproliferative activity against cancer cell lines (MCF-7, A549). [1]	[1]
Quinazolin-4-one-based hydroxamic acids	Complex side chains at C4 incorporating hydroxamic acid.	Dual inhibition of PI3K/HDAC enzymes for cancer therapy.	[8]
2,3-Disubstituted quinazolin-4-ones	Phenyl and amino groups at C2 and N3 positions, respectively.	Anti-inflammatory activity, in some cases exceeding that of Indomethacin. [6][9]	[6][9]

Antimicrobial Agents

The quinazoline scaffold is also a promising framework for developing new antimicrobial agents to combat resistant pathogens.

- **Anti-tubercular Activity:** As shown in the table above, N-phenethyl derivatives have been identified as potent inhibitors of cytochrome bd oxidase, a crucial respiratory enzyme in *Mycobacterium tuberculosis*, highlighting a potential strategy for developing new anti-TB drugs. [5]
- **Anti-MRSA Activity:** Studies on related 2-(amino)quinazolin-4(3H)-one structures have shown that halogen substitutions, particularly a chloro group at the 7-position, can confer potent activity against Methicillin-Resistant *Staphylococcus aureus* (MRSA). [10] This suggests that the 7-bromo core is an excellent starting point for optimization in this therapeutic area.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the **7-bromoquinazolin-4-amine** scaffold has yielded crucial insights into the structural requirements for biological activity.

Caption: Key SAR points on the **7-bromoquinazolin-4-amine** scaffold.

- **N4 Position:** This is the most critical position for determining the primary biological target. For kinase inhibitors, an aniline or substituted aniline is often required for hydrogen bonding with the enzyme's hinge region. The nature of the substituent on this phenyl ring dictates selectivity and potency. For example, meta-substitution with a bromine atom on the N-phenyl ring resulted in greater anticancer effects compared to other substitutions.[\[1\]](#)
- **C7 Position:** While the bromo-substituent itself contributes to activity, its main value lies in its synthetic utility. Replacing the bromine with other functional groups via cross-coupling can dramatically alter the compound's profile, allowing it to probe different regions of a target's binding site or improve its pharmacokinetic properties.
- **C6 Position:** In related quinazoline series (e.g., Gefitinib), substitutions at the C6 and C7 positions with solubilizing groups like methoxy or morpholinoethoxy are crucial for achieving favorable drug-like properties. This highlights the importance of this region of the scaffold for ADME optimization.

Conclusion and Future Directions

7-Bromoquinazolin-4-amine stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic tractability, combined with the proven biological relevance of the quinazoline core, ensures its continued use in the pursuit of novel therapeutics. The primary avenues for derivatization at the N4 and C7 positions provide a robust platform for generating diverse chemical libraries. Future research will likely focus on leveraging advanced synthetic methodologies, such as late-stage functionalization via C-H activation or further exploring the C7 position with novel cross-coupling partners. As our understanding of complex diseases evolves, the strategic derivatization of this scaffold will undoubtedly lead to the discovery of next-generation inhibitors and modulators for a host of challenging biological targets.

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